molecular formula C24H21N3O B2547987 (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 860787-52-6

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2547987
CAS No.: 860787-52-6
M. Wt: 367.452
InChI Key: JFTRPWYXXSBSFF-CVKSISIWSA-N
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Description

The compound is a derivative of benzo[h]chromene, which is a type of organic compound known as a chromene. Chromenes are a class of compounds that contain a fused benzene and pyran ring. This particular compound has additional functional groups attached to it, including a cyano group (-CN), a dimethylamino group (-N(CH3)2), and an imidamide group (a type of amide). These functional groups could potentially give the compound unique chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the benzo[h]chromene backbone, which is a planar, aromatic system. This could potentially give the compound interesting optical properties, such as fluorescence . The additional functional groups would add complexity to the structure and could influence its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its chromene backbone and the additional functional groups. For example, the presence of the polar cyano, amide, and amino groups could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Reactions and Synthesis

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide belongs to a class of compounds that have been the subject of various chemical studies. One study explored the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to a novel class of cyclic phosphonic analogs of chromone (Budzisz & Pastuszko, 1999). Another study synthesized a compound closely related to this compound and provided detailed insights into its chemical structure (Al-Anood M Al-Dies et al., 2013).

Potential Medicinal Applications

A study by Dong et al. (2010) on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which share structural similarities with this compound, revealed their potent cytotoxic activity against cancer cell lines, suggesting potential as anti-cancer agents (Dong et al., 2010).

Structural and Spectroscopic Studies

The molecular structure and chemical interactions of compounds within the same family as this compound have been extensively studied. For instance, Al-Dies et al. (2013) detailed the crystal structure and intermolecular interactions in a related compound, providing valuable insights for further chemical and pharmaceutical research (Al-Anood M Al-Dies et al., 2013).

Synthesis of Chromen Derivatives

A study on the synthesis of 3-(2-Olefinbenzyl)-4H-chromen-4-one through cyclobenzylation and catalytic C-H bond functionalization using Palladium(II) presents a methodology that might be applicable for synthesizing derivatives of this compound (Yu-Feng Lin et al., 2017).

Photoinduced Rearrangement

Research on the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, as reported by Fan et al. (2017), can offer insights into potential photochemical properties and reactions of compounds related to this compound (Fan et al., 2017).

Alkylating Properties and Molecular Modelling

The study of the alkylating activity of chroman-2,4-dione derivatives and their phosphonic analogues by Budzisz et al. (2003) could provide relevant information on the potential reactivity and biochemical properties of similar compounds, including this compound (Budzisz et al., 2003).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and chemical properties, and developing methods for its synthesis .

Mechanism of Action

Properties

IUPAC Name

N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTRPWYXXSBSFF-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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